(5Z)-3-Sec-butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623936-07-2 |
|---|---|
Molecular Formula |
C24H22FN3OS2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22FN3OS2/c1-4-16(3)28-23(29)21(31-24(28)30)13-18-14-27(19-8-6-5-7-9-19)26-22(18)17-11-10-15(2)20(25)12-17/h5-14,16H,4H2,1-3H3/b21-13- |
InChI Key |
XCHFBAMMPCUAPP-BKUYFWCQSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolidinone scaffold is synthesized via a [2+3] cyclocondensation reaction between N-sec-butylthiourea and chloroacetic acid under acidic or self-catalyzed conditions.
Procedure :
-
N-sec-butylthiourea (1 eq) and chloroacetic acid (1.2 eq) are heated in water or ethanol at 80–100°C for 4–6 hours.
-
The reaction is quenched with NaOH (pH 10–12), and the product is extracted with ethyl acetate.
-
Recrystallization from ethanol yields 3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one (Yield: 68–75%).
Mechanistic Insight :
The chloroacetic acid acts as both a substrate and catalyst, facilitating nucleophilic attack by the thiourea’s sulfur on the α-carbon of chloroacetic acid, followed by cyclization.
Synthesis of the Pyrazole Substituent
Pyrazole Ring Formation
The pyrazole moiety is synthesized via cyclocondensation of 1-phenyl-3-(3-fluoro-4-methylphenyl)prop-2-en-1-one (chalcone) with hydrazine hydrate .
Procedure :
Formylation at Position 4
The pyrazole is formylated using Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the aldehyde group.
Procedure :
-
Pyrazole (1 eq) is treated with POCl₃ (3 eq) and DMF (2 eq) at 0°C for 1 hour, followed by heating to 80°C for 4 hours.
-
Hydrolysis with ice-water yields 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Yield: 65%).
Knoevenagel Condensation for Methylene Bridge Formation
The final step involves a Knoevenagel reaction between the thiazolidinone and pyrazole aldehyde to form the (5Z)-configured methylene bridge.
Procedure :
-
3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one (1 eq) and pyrazole-4-carbaldehyde (1.1 eq) are refluxed in ethanol with piperidine (10 mol%) for 12–16 hours.
-
The reaction mixture is cooled, and the product is filtered and recrystallized from acetonitrile (Yield: 58–63%).
Key Parameters :
-
Solvent : Ethanol or toluene.
-
Catalyst : Piperidine or ammonium acetate.
-
Temperature : 80–100°C.
Stereochemical Control :
The Z-configuration is favored due to conjugation stabilization between the thioxo group and the exocyclic double bond.
Optimization and Challenges
Yield Improvement Strategies
Purification Techniques
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted aldehyde.
-
Recrystallization : Acetonitrile or ethanol yields high-purity crystals (m.p. 210–212°C).
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, 6H, sec-butyl CH₃), 2.32 (s, 3H, Ar-CH₃), 6.92–7.89 (m, 10H, aromatic), 8.21 (s, 1H, CH=).
Elemental Analysis :
Comparative Analysis of Synthetic Routes
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group (C=S) at position 2 of the thiazolidinone ring is susceptible to oxidation, forming a disulfide bond or sulfoxide/sulfone derivatives.
Key Observations:
-
Reagents: Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.
-
Conditions: Reactions typically occur in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.
-
Products:
-
Oxidation of the thioxo group yields sulfinic or sulfonic acid derivatives.
-
The methylene bridge may remain intact due to steric protection from the bulky pyrazole substituent.
-
Example Reaction Pathway:
Reduction Reactions
The α,β-unsaturated ketone system in the thiazolidinone ring and the exocyclic double bond are prone to reduction.
Key Observations:
-
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C).
-
Conditions:
-
NaBH₄ selectively reduces the exocyclic double bond without affecting the thioxo group.
-
LiAlH₄ may reduce both the double bond and thioxo group, leading to complex mixtures.
-
Example Reaction Pathway:
Nucleophilic Substitution
The thioxo group acts as a leaving group, enabling nucleophilic substitution at position 2.
Key Observations:
-
Reagents: Amines (e.g., methylamine), alkoxides, or thiols.
-
Conditions: Reactions proceed in DMF or THF under basic conditions (e.g., K₂CO₃) .
-
Products:
Example Reaction Pathway:
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich nature allows for electrophilic substitution at position 3 or 5.
Key Observations:
-
Reagents: Nitrating agents (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), or sulfonation.
-
Conditions: Reactions require anhydrous conditions and low temperatures (−10°C to 25°C).
-
Regioselectivity: The 3-fluoro-4-methylphenyl group directs substitution to the para position of the pyrazole ring.
Example Reaction Pathway:
Cycloaddition Reactions
The exocyclic methylene group participates in [4+2] Diels-Alder reactions with dienes.
Key Observations:
-
Reagents: 1,3-Butadiene derivatives or anthracene.
-
Conditions: Reactions occur under thermal (80–120°C) or microwave-assisted conditions.
-
Products: Six-membered cyclohexene-fused derivatives, enhancing structural complexity .
Example Reaction Pathway:
Hydrolysis Reactions
The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions.
Key Observations:
-
Reagents: HCl (acidic) or NaOH (basic).
-
Conditions:
-
Acidic hydrolysis cleaves the thiazolidinone ring to form a β-keto amide.
-
Basic hydrolysis yields a mercapto-carboxylic acid derivative.
-
Example Reaction Pathway:
Mechanistic Insights
-
Steric Effects: The sec-butyl group at position 3 and the bulky pyrazole substituent hinder reactions at the thiazolidinone ring’s convex face.
-
Electronic Effects: The 3-fluoro-4-methylphenyl group increases electrophilicity at the pyrazole ring’s para position, favoring nitration and halogenation .
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-Sec-butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-Sec-butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound can be contextualized against analogs (Table 1). Key differences lie in substituent groups and their impact on physicochemical and pharmacological profiles.
Table 1: Structural and Functional Comparison of Thiazolidinone-Pyrazole Hybrids
Key Observations :
Substituent Effects on Lipophilicity :
- The fluoro and methyl groups in the target compound enhance lipophilicity compared to the methoxy -containing analog (), which prioritizes solubility. The 4-fluorobenzyl substituent in introduces additional aromaticity and polarity .
In contrast, the sec-butyl group in the target compound balances steric bulk and flexibility .
Biological Implications :
- Fluorinated analogs (e.g., target compound and ) are often associated with improved metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius. Methoxy derivatives () may exhibit reduced membrane permeability despite better solubility .
Research Findings and Methodological Context
- Crystallographic Analysis: Structural studies of related pyrazole-thiazolidinones (e.g., ) employ tools like SHELX for refinement and ORTEP-3 for visualization . These methods confirm Z-configuration and planarity of the methylene bridge, critical for activity.
Biological Activity
The compound (5Z)-3-Sec-butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one represents a novel derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on existing literature.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have garnered significant attention due to their wide range of biological activities , including:
- Anticancer : Various thiazolidinones have demonstrated cytotoxic effects against cancer cell lines.
- Antimicrobial : These compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
- Antidiabetic : Some derivatives show promise in modulating blood glucose levels.
- Anti-inflammatory : Thiazolidinones have been investigated for their ability to reduce inflammation.
The structural modifications in thiazolidinone derivatives often enhance their biological activities, making them valuable in medicinal chemistry.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly influenced by their chemical structure. The presence of specific substituents can significantly alter their pharmacological profiles:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position | Enhances antimicrobial activity |
| 3-position | Influences anti-inflammatory properties |
| 5-position | Critical for anticancer activity |
For instance, the introduction of electron-donating groups at the 5-position has been linked to increased anticancer potency, as observed in various studies .
Anticancer Activity
Recent studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound may exhibit similar properties due to its structural features:
- Cytotoxicity : Preliminary data suggest that this compound could have significant cytotoxic effects against several cancer cell lines.
- Mechanism of Action : The interaction with key cellular pathways, such as those involving Bcl-2 protein family members, may be crucial for its anticancer effects .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by its structural similarity to other thiazolidinone derivatives that have shown efficacy against pathogens:
- Gram-positive and Gram-negative bacteria : Studies indicate that modifications in the phenyl ring can enhance antibacterial activity .
- Inhibition Studies : Compounds with similar structures have demonstrated significant inhibition zones against common bacterial strains like E. coli and S. aureus .
Antidiabetic and Anti-inflammatory Properties
Thiazolidinone derivatives are also known for their antidiabetic properties through interactions with peroxisome proliferator-activated receptors (PPARs). This compound's structural attributes may facilitate similar interactions, potentially leading to improved insulin sensitivity.
Case Studies and Research Findings
Case Study 1: Anticancer Evaluation
A study evaluating various thiazolidinone derivatives found that modifications at the 5-position significantly enhanced anticancer activity against breast and colon cancer cell lines. The presence of a pyrazole moiety was particularly effective in increasing cytotoxicity .
Case Study 2: Antimicrobial Testing
Research on thiazolidinone derivatives revealed that compounds with halogen substitutions exhibited superior antimicrobial properties compared to their non-substituted counterparts. The target compound's fluorine substitution may similarly enhance its antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5Z)-3-Sec-butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one?
- Methodology :
- Step 1 : Synthesize the pyrazole core via condensation of substituted phenylhydrazines with β-ketoesters (e.g., ethyl acetoacetate) under acidic reflux conditions (acetic acid catalyst) .
- Step 2 : Introduce the 3-fluoro-4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, depending on precursor availability .
- Step 3 : Form the thiazolidinone ring by reacting the pyrazole-aldehyde intermediate with sec-butylamine and carbon disulfide under basic conditions (Knoevenagel condensation) .
- Purification : Use recrystallization (ethanol/water) and confirm purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
Q. How can the stereochemistry (Z-configuration) of the methylene group in this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Use SHELX or ORTEP-III to resolve the crystal structure. The Z-configuration is confirmed by the dihedral angle between the pyrazole and thiazolidinone rings .
- NMR spectroscopy : Compare coupling constants (e.g., ) of the methylene protons with reference Z/E isomers .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodology :
- HPLC-MS : Quantify impurities using a C18 column (methanol/water gradient) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, sec-butyl substitution) influence the compound’s bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing 3-fluoro-4-methylphenyl with 4-chlorophenyl) and compare antimicrobial IC values via microdilution assays .
- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate binding affinity with substituent hydrophobicity/electronic effects .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodology :
- Assay standardization : Replicate experiments under controlled pH, temperature, and solvent (DMSO concentration ≤1%) to minimize variability .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple labs, identifying outliers caused by assay-specific artifacts .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME modeling : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate predictions with in vitro Caco-2 cell permeability assays .
- Molecular dynamics (MD) simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding and half-life .
Q. What crystallographic challenges arise during structure determination, and how are they mitigated?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
